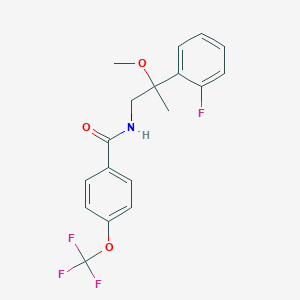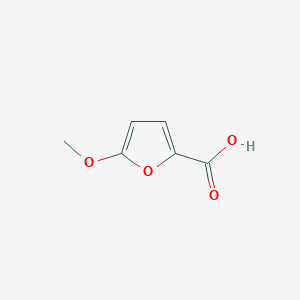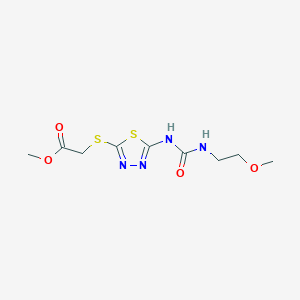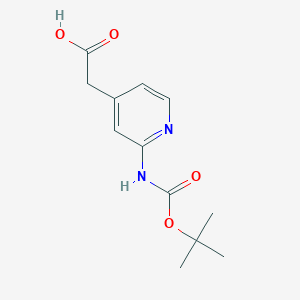![molecular formula C24H19F2N7O2 B2488542 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide CAS No. 1172893-60-5](/img/structure/B2488542.png)
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[3,4-d]pyrimidines represent a class of compounds that have attracted significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been explored for their potential as anticancer agents, with studies focusing on their synthesis, structural analysis, chemical properties, and biological evaluations.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves multiple steps, including condensation, cyclization, and functionalization reactions. A key approach involves the palladium-catalyzed C-C coupling of halo-substituted pyrazolo[3,4-d]pyrimidines with various ligands to introduce different substituents and enhance the compound's pharmacological profile (Taylor & Patel, 1992).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been elucidated using various analytical techniques, including X-ray crystallography and NMR spectroscopy. These studies have helped in understanding the conformational flexibility and the electronic structure of the compounds, which are crucial for their biological activity (Aydın et al., 2014).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidines undergo a variety of chemical reactions, including nucleophilic substitution and cycloaddition reactions, which are utilized to modify the chemical structure and introduce new functional groups. These reactions are essential for optimizing the compounds' pharmacological properties (Ogurtsov & Rakitin, 2021).
科学的研究の応用
Role in Medicinal Chemistry
Compounds with pyrazolo[1,5-a]pyrimidine scaffolds, which are structurally related to the mentioned compound, have displayed a wide range of medicinal properties such as anticancer, anti-inflammatory, and antimicrobial activities. The structural activity relationship (SAR) studies highlight the potential of these compounds in developing drug candidates for various disease targets. The exploration of synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives reveals significant biological properties along with SAR studies, underscoring the continuous interest in this scaffold for drug development (Cherukupalli et al., 2017).
Application in Heterocyclic Chemistry
The synthesis and application of heterocyclic compounds, including pyrimidine and quinazoline derivatives, play a crucial role in medicinal and pharmaceutical industries due to their broad spectrum of synthetic applications and bioavailability. These compounds serve as key precursors for developing drug-like candidates, demonstrating the versatility of heterocyclic scaffolds in drug discovery and development. Research into hybrid catalysts for the synthesis of these compounds emphasizes their applicability in creating lead molecules for further pharmaceutical exploration (Parmar et al., 2023).
Insight into Small Molecule Applications
The study of small molecules against specific pathogens, such as Fusarium oxysporum, highlights the importance of understanding structure-activity relationships for pharmacophore site predictions. This knowledge is critical for designing compounds with targeted biological activity against specific pathogens, providing a foundation for developing new antifungal and antimicrobial agents (Kaddouri et al., 2022).
Contributions to Optoelectronic Materials
The incorporation of heterocyclic fragments such as quinazoline and pyrimidine into π-extended conjugated systems demonstrates their value in creating novel optoelectronic materials. These compounds are integral to the development of luminescent elements, photoelectric conversion elements, and organic light-emitting diodes (OLEDs), showcasing the intersection of organic chemistry and materials science (Lipunova et al., 2018).
Safety and Hazards
特性
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N7O2/c1-12-6-4-9-18(14(12)3)32-21-15(11-27-32)22(34)30-24(29-21)33-19(10-13(2)31-33)28-23(35)20-16(25)7-5-8-17(20)26/h4-11H,1-3H3,(H,28,35)(H,29,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWHJTFALUSNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=CC=C5F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2488461.png)
![N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2488464.png)
![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)



![1-[(Chloromethoxy)methyl]-4-methoxybenzene](/img/structure/B2488471.png)
![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/no-structure.png)

![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide](/img/structure/B2488475.png)

![N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2488477.png)
![3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488480.png)
![tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate](/img/structure/B2488481.png)